2-((4-Bromophénoxy)méthyl)tétrahydro-2H-pyran

Vue d'ensemble

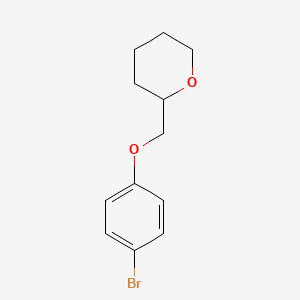

Description

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C12H15BrO2. It is a halogenated heterocycle used as a building block in organic synthesis . This compound is characterized by its white to light yellow crystalline appearance and its ability to dissolve in common organic solvents .

Applications De Recherche Scientifique

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.

Catalysis: It can act as a catalyst or a catalyst precursor in certain chemical reactions.

Material Science: The compound is used in the development of new materials with specific properties.

Mécanisme D'action

Target of Action

This compound is a halogenated heterocycle and is often used as a building block in organic synthesis .

Mode of Action

It’s known that this compound can be used to produce 4-bromo-phenol . It’s also used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .

Biochemical Pathways

As a building block in organic synthesis, it’s likely involved in various biochemical reactions depending on the specific context of its use .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may influence its absorption and distribution in biological systems.

Result of Action

As a chemical used in organic synthesis, its effects would largely depend on the specific compounds it’s used to produce .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. For instance, its solubility in water suggests that it may be more readily absorbed and distributed in aqueous environments . Additionally, its storage temperature is recommended to be at room temperature in a sealed, dry environment , indicating that moisture and temperature could affect its stability.

Analyse Biochimique

Biochemical Properties

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide . These interactions are crucial for understanding the compound’s potential in drug development and other biochemical applications.

Cellular Effects

The effects of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used to produce 4-bromo-phenol at a temperature of 20°C, which is a critical intermediate in pharmaceutical synthesis . This compound’s impact on cellular processes highlights its potential in therapeutic applications.

Molecular Mechanism

At the molecular level, 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as a building block in organic synthesis allows it to participate in various biochemical pathways, making it a valuable tool in molecular biology research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran change over time. The compound’s stability and degradation are essential factors to consider. It is slightly soluble in water and should be stored in a cool, dry place to maintain its stability . Long-term studies have shown that it can have lasting effects on cellular function, making it a valuable compound for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its safe application in pharmaceutical development .

Metabolic Pathways

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Its role in producing 4-bromo-phenol, a key intermediate in pharmaceutical synthesis, underscores its importance in metabolic research .

Transport and Distribution

Within cells and tissues, 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 4-bromophenol with 2,3-dichloropropanol under basic conditions . This reaction forms the desired compound through a nucleophilic substitution mechanism. The reaction is usually carried out at room temperature and requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .

Industrial Production Methods

In industrial settings, the production of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This is the primary reaction type for this compound, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Bromophenoxy)tetrahydro-2H-pyran: This compound is similar in structure but lacks the methyl group attached to the tetrahydropyran ring.

2-(2-Bromophenoxy)tetrahydro-2H-pyran: This is another similar compound where the bromine atom is positioned differently on the phenoxy ring.

Uniqueness

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is unique due to its specific structure, which includes a bromine atom and a methyl group attached to the tetrahydropyran ring. This unique structure imparts distinct reactivity and properties, making it valuable in various applications .

Activité Biologique

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran, commonly referred to as BMTHP, is a halogenated heterocyclic compound with significant potential in pharmacology. Its structure features a tetrahydropyran ring substituted with a bromophenoxy group, which contributes to its biological activities. This article reviews the biological activity of BMTHP, focusing on its antimicrobial properties, anti-inflammatory applications, and interactions with biomolecules.

Chemical Structure and Properties

The molecular formula of BMTHP is C₁₁H₁₃BrO₂. The presence of the bromine atom enhances its reactivity and biological activity compared to non-halogenated analogs. The compound is synthesized through methods such as Williamson ether synthesis and Mitsunobu reaction, with characterization confirmed by techniques like NMR and IR spectroscopy.

Antimicrobial Properties

Research indicates that BMTHP exhibits notable antimicrobial activity. A study conducted on various bacterial strains showed that BMTHP effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains were determined, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that BMTHP may serve as a lead compound for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

Anti-inflammatory Activity

In addition to its antimicrobial properties, BMTHP has been studied for its anti-inflammatory effects. In vitro assays demonstrated that BMTHP significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The compound's ability to inhibit nuclear factor kappa B (NF-κB) signaling pathways was also noted, indicating a mechanism through which it exerts its anti-inflammatory effects.

Interaction with Biomolecules

Interaction studies involving BMTHP have focused on its behavior in biological systems. Preliminary findings suggest that it may interact favorably with specific enzyme targets, enhancing its efficacy as a therapeutic agent. Docking studies revealed strong binding affinities to various proteins associated with disease pathways.

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| Protein A | -34.27 |

| Protein B | -37.44 |

| Protein C | -59.14 |

These interactions highlight the compound's potential for multitarget-directed therapy.

Case Studies

- Antimicrobial Efficacy : A case study involving the application of BMTHP in treating bacterial infections in animal models showed promising results. Mice infected with Staphylococcus aureus were treated with BMTHP, resulting in significant reductions in bacterial load and improved survival rates compared to untreated controls.

- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of BMTHP led to decreased levels of inflammatory markers and improved clinical scores in treated animals.

Safety and Toxicology

Preliminary toxicological assessments indicate that BMTHP has a favorable safety profile, with an LD50 greater than 4 g/kg, suggesting it is safe for oral administration at high dosages . However, further studies are necessary to fully understand its long-term effects and potential side effects.

Propriétés

IUPAC Name |

2-[(4-bromophenoxy)methyl]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNGXKCLSDSPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622029 | |

| Record name | 2-[(4-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528881-31-4 | |

| Record name | 2-[(4-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.